molecular formula C13H9BrN2 B3291388 2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine CAS No. 872428-51-8

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine

Cat. No.: B3291388
CAS No.: 872428-51-8
M. Wt: 273.13 g/mol
InChI Key: IHHBVGZPZBDKRA-UHFFFAOYSA-N
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Description

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine, commonly known as Br-5MPEPy, is a synthetic organic compound. It belongs to the class of ligands that interact with metabotropic glutamate receptor subtype 5 (mGlu5). This compound is of significant interest in pharmacology due to its potential therapeutic applications and its role in modulating glutamate receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can modify the ethynyl group to form different functional groups.

Scientific Research Applications

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine has several scientific research applications:

Mechanism of Action

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine acts as a partial antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It binds to the allosteric site of the receptor, modulating its activity. This interaction inhibits the receptor’s response to glutamate, thereby affecting calcium mobilization and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine is unique due to its specific binding affinity and partial antagonistic activity at the mGlu5 receptor. Unlike MPEP, which acts as a full antagonist, Br-5MPEPy only partially inhibits the receptor, providing a different pharmacological profile that can be advantageous in certain therapeutic contexts .

Properties

IUPAC Name

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c1-10-2-4-13(16-7-10)5-3-11-6-12(14)9-15-8-11/h2,4,6-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHBVGZPZBDKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209108
Record name Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872428-51-8
Record name Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872428-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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